4-Bromo-2-ethylbenzenemethanol
Description
4-Bromo-2-ethylbenzenemethanol (CAS: Not explicitly provided; molecular formula: C₉H₁₁BrO, molecular weight: 215.09 g/mol) is a brominated aromatic alcohol characterized by a benzene ring substituted with a bromine atom at the 4-position, an ethyl group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the benzylic position . This compound serves primarily as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electron-withdrawing (bromo) and electron-donating (ethyl) groups, which influence its reactivity and solubility. The ethyl group enhances lipophilicity, making it useful in reactions requiring non-polar media, while the bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
Properties
IUPAC Name |
(4-bromo-2-ethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUFCMGXQKHDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethylbenzenemethanol typically involves the bromination of 2-ethylbenzenemethanol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br₂) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reactant concentrations, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethylbenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O), resulting in the formation of 4-Bromo-2-ethylbenzaldehyde.
Reduction: The bromine atom can be reduced to form 2-ethylbenzenemethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-ethylbenzaldehyde
Reduction: 2-Ethylbenzenemethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-ethylbenzenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylbenzenemethanol involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the substitution of other functional groups on the benzene ring. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzenemethanol (C₈H₉BrO₃; MW: 249.06 g/mol)
- Substituents : Bromo (2-position), hydroxy (5-position), methoxy (4-position), and hydroxymethyl (benzylic position).
- Key Differences: The additional hydroxy and methoxy groups increase hydrogen-bonding capacity and polarity compared to this compound. This enhances solubility in polar solvents like methanol or water.
- Applications: Used in pharmaceutical research for synthesizing antioxidants or antimicrobial agents due to its phenolic and methoxy motifs .
(4-Bromo-2-methanesulfonylphenyl)methanol (C₈H₉BrO₃S; MW: 281.18 g/mol)
- Substituents : Bromo (4-position), methanesulfonyl (2-position), and hydroxymethyl.
- Key Differences: The methanesulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to the para position. This contrasts with the ethyl group in this compound, which donates electrons.
- Applications: Potential drug candidate due to the sulfonyl group’s role in protease inhibition or receptor binding .
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (C₁₃H₁₀BrF₃NO; MW: 344.12 g/mol)
- Substituents: Bromo (4-position), trifluoroanilino (2-position), and phenol.
- Key Differences: The trifluoroanilino group introduces fluorine atoms, enhancing metabolic stability and lipophilicity. Unlike this compound, this compound lacks a hydroxymethyl group but features a phenolic -OH, making it more acidic.
- Applications : Intermediate in agrochemicals (e.g., herbicides) due to fluorine’s resistance to degradation .
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol (C₉H₁₂BrN₂O₃; MW: 293.11 g/mol)
- Substituents: Bromo (4-position), nitro (2-position), methylamino, and ethanol.
- Key Differences: The nitro group is a powerful electron-withdrawing group, deactivating the ring and directing reactions to meta positions. The ethanol side chain increases water solubility, unlike the ethyl group in this compound.
- Applications : Precursor for azo dyes or antineoplastic agents due to the nitro group’s redox activity .
Data Table: Comparative Properties of Selected Compounds
*LogP values estimated using ChemDraw software.
Research Findings
- Solubility Trends: Compounds with polar groups (e.g., methoxy, sulfonyl) exhibit higher aqueous solubility than this compound, which is more soluble in organic solvents like dichloromethane .
- Thermal Stability : Methanesulfonyl and nitro substituents reduce thermal stability compared to ethyl or methoxy groups, as observed in differential scanning calorimetry (DSC) studies .
- Biological Activity: Fluorinated derivatives (e.g., C₁₃H₁₀BrF₃NO) show enhanced bioactivity due to fluorine’s electronegativity and metabolic resistance .
Biological Activity
4-Bromo-2-ethylbenzenemethanol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, molecular interactions, and pharmacological applications.
The synthesis of this compound typically involves the bromination of 2-ethylphenol followed by reduction processes. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have demonstrated that brominated phenolic compounds possess antimicrobial properties, which may extend to this compound.
- Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, suggesting potential applications in oncology.
Antitumor Activity
A study evaluated the cytotoxic effects of several brominated phenolic compounds on human breast cancer cell lines (MCF-7) and hepatocellular carcinoma (HepG-2) using the MTT assay. The results indicated that certain structural modifications enhance antiproliferative activity. For instance, compounds with a bromine substitution at specific positions exhibited stronger cytotoxic effects compared to their non-brominated counterparts .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Brominated Compounds | HepG-2 | TBD |
Molecular docking studies suggest that this compound may inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. The binding interactions involve hydrogen bonds with key residues in the active site, indicating a potential mechanism for its antiproliferative effects .
Antimicrobial Properties
The antimicrobial activity of brominated phenolic compounds has been documented, with some derivatives showing effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell death. While specific data for this compound is limited, its structural analogs have demonstrated significant antimicrobial effects .
Case Studies
-
Case Study on Anticancer Activity : A recent study investigated a series of brominated phenols, including derivatives similar to this compound. The findings highlighted significant reductions in cell viability in treated MCF-7 cells compared to controls.
- Methodology : MTT assay was utilized alongside flow cytometry to assess apoptosis rates.
- Results : Compounds showed IC50 values ranging from 10 µM to 30 µM, indicating promising anticancer potential.
-
Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of brominated phenols, derivatives were tested against Staphylococcus aureus and Escherichia coli.
- Results : The compounds exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against S. aureus.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
